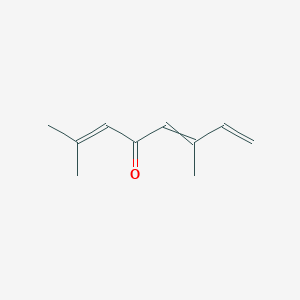

2,6-Dimethylocta-2,5,7-trien-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethylocta-2,5,7-trien-4-one: is an organic compound with the molecular formula C10H14O. It is a conjugated ketone with three double bonds and two methyl groups attached to the carbon chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylocta-2,5,7-trien-4-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated triene system. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. Catalysts such as acidic or basic resins can be employed to enhance the reaction rate and selectivity. The purification of the final product is usually achieved through distillation or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethylocta-2,5,7-trien-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,5,7-Octatrien-4-ol, 2,6-dimethyl-.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: 2,5,7-Octatrien-4-ol, 2,6-dimethyl-.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylocta-2,5,7-trien-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dimethylocta-2,5,7-trien-4-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or antioxidant agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,7-Octadien-4-one, 2,6-dimethyl-: This compound is similar in structure but has one less double bond compared to 2,6-Dimethylocta-2,5,7-trien-4-one.

2,6-Dimethyl-2,5,7-octatrien-4-one: Another isomer with a similar structure but different spatial arrangement of atoms

Uniqueness

This compound is unique due to its conjugated triene system, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Biologische Aktivität

Overview

2,6-Dimethylocta-2,5,7-trien-4-one, also known as (5E)-2,6-dimethylocta-2,5,7-trien-4-one, is an organic compound with the molecular formula C10H14O. This conjugated ketone features a unique structure characterized by three double bonds and two methyl groups. Its biological activities have garnered attention in various scientific fields, particularly in pharmacology and agriculture.

| Property | Value |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 33746-72-4 |

| IUPAC Name | (5E)-2,6-dimethylocta-2,5,7-trien-4-one |

| SMILES | CC(=CC(=O)C=C(C)C=C)C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . A study evaluating essential oils containing this compound demonstrated its effectiveness against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting growth by interacting with cellular components .

Antioxidant Activity

The compound also displays antioxidant properties , which are crucial for combating oxidative stress in biological systems. Its conjugated double bond system allows it to act as a free radical scavenger, thus protecting cells from damage caused by reactive oxygen species (ROS).

A comparative study showed that this compound had a higher antioxidant capacity than some of its analogs, making it a valuable candidate for further research in the development of antioxidant therapies.

Insecticidal Activity

In agricultural applications, this compound has been noted for its insecticidal properties . It has been shown to be an effective attractant for certain pests like the bark beetle (Ips typographus), indicating its potential use in pest management strategies . The specific mechanisms of action involve neurotoxic effects on target insect species.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Phytochemistry evaluated the antimicrobial effects of essential oils from Tagetes minuta, which contain this compound. The findings revealed that the oil exhibited significant inhibition against multiple bacterial strains and fungi .

- Antioxidant Evaluation : In a comparative analysis conducted by researchers at the University of Nairobi, this compound was assessed alongside other compounds for its antioxidant potential. Results indicated that it effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes .

- Insect Attraction Study : Research on the attractant properties of this compound for Ips typographus demonstrated its efficacy in field trials. The compound was found to significantly increase trap captures compared to controls without the compound .

The biological activities of this compound can be attributed to its ability to undergo various chemical reactions:

- Electron Transfer Reactions : The conjugated system allows for electron transfer processes that lead to the formation of reactive intermediates.

- Interaction with Biological Targets : The compound can interact with cellular membranes and proteins due to its lipophilic nature and structural characteristics.

These interactions can disrupt cellular functions in microorganisms and pests while providing protective effects in human cells against oxidative stress.

Eigenschaften

CAS-Nummer |

33746-72-4 |

|---|---|

Molekularformel |

C10H14O |

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

(5E)-2,6-dimethylocta-2,5,7-trien-4-one |

InChI |

InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7+ |

InChI-Schlüssel |

XUINKEIPBTYUJP-VQHVLOKHSA-N |

SMILES |

CC(=CC(=O)C=C(C)C=C)C |

Isomerische SMILES |

CC(=CC(=O)/C=C(\C)/C=C)C |

Kanonische SMILES |

CC(=CC(=O)C=C(C)C=C)C |

Synonyme |

(5E)-2,6-Dimethyl-2,5,7-octatrien-4-one; (E)-Tagetenone; trans-Ocimenone; trans-Tagetenone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.